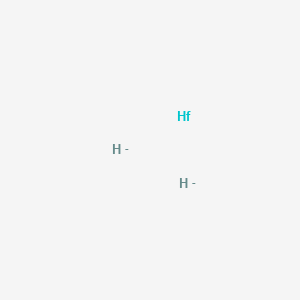

Hafnium dihydride

Vue d'ensemble

Description

Hafnium dihydride is studied for its structural and elastic properties, and it undergoes a pressure-induced phase transition at 10.75 GPa (Santhosh et al., 2014).

Synthesis Analysis

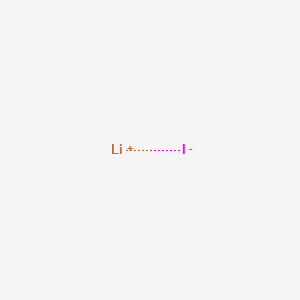

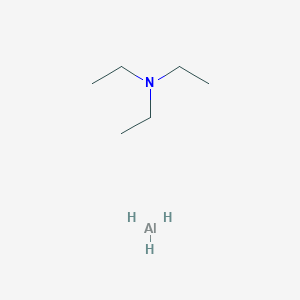

- Hafnium dihydride is synthesized through various methods, including a slurry sonochemical reaction of HfCl4 and LiH, followed by a vacuum anneal (Epshteyn et al., 2009).

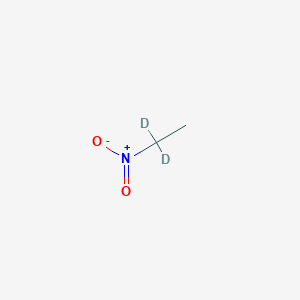

- Another approach involves the reaction of dichlorobis[bis(trimethylsilylamido)]hafnium(IV) with specific reagents, forming hafnium methandiide complexes (Babu et al., 2000).

Molecular Structure Analysis

- The molecular structure of HfH2 has been analyzed using first-principles calculations, revealing insights into its structural phase transitions under pressure (Santhosh et al., 2014).

Chemical Reactions and Properties

- Hafnium dihydride participates in various chemical reactions, forming complexes with different structures and properties (Fryzuk et al., 2001).

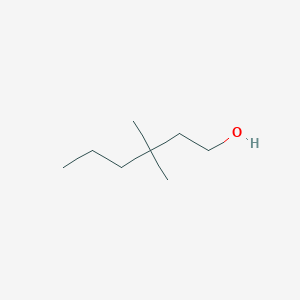

- It reacts with dihydrogen in specific conditions to form stable hafnium neopentyl dihydride (Tosin et al., 2007).

Physical Properties Analysis

- Hafnium dihydride exhibits unique physical behaviors under high pressure, as observed in synthesized well-crystallized HfB2 (Liang et al., 2019).

- Its elastic constants indicate mechanical stability at ambient conditions (Santhosh et al., 2014).

Chemical Properties Analysis

- Hafnium dihydride's chemical properties are influenced by the formation of different complexes, which can exhibit varied reactivities and stabilities (Fryzuk et al., 2001).

- Its reactivity with dihydrogen leads to the formation of hafnium neopentyl dihydride, indicating specific chemical interactions (Tosin et al., 2007).

Applications De Recherche Scientifique

Structural and Elastic Properties : Hafnium dihydride has been investigated for its structural and elastic properties, revealing a pressure-induced structural phase transition from CaF2 to FeS2 phase at 10.75 GPa, suggesting potential applications in high-pressure environments (Santhosh et al., 2014).

Hydrogen Diffusion : Studies on hydrogen diffusion in HfH2 have provided insights into its behavior at high temperatures, relevant for applications in energy storage and hydrogen technologies (Gottwald et al., 2003).

Oxygen Getter Applications : Hafnium on hafnia has been assessed as an oxygen getter, indicating its use in controlling oxygen stoichiometry in electronic applications, such as field-effect transistors and resistive memory (O’Hara et al., 2014).

Plasma Arc Cutting : Hafnium electrodes' consumption during oxygen plasma arc cutting has been experimentally studied, relevant for applications in industrial cutting and welding technologies (Yamaguchi et al., 2012).

Nuclear Reactor Control Rods : Hafnium hydride's application in control rods for large fast reactors has been explored, showing promise due to its neutron-absorbing properties (Iwasaki & Konashi, 2009).

Metallurgy and Functional Properties : The metallurgy and functional properties of hafnium, including hafnium dihydride, have been reviewed, highlighting its applications in the nuclear power industry and its potential in other high-temperature and corrosion-resistant applications (Tricot, 1992).

High-Temperature Applications : Hafnium's high melting point and resistance to corrosion and oxidation make it suitable for use in high-temperature environments, such as in the nuclear engineering field (Eppelsheimer & Gould, 1956).

Hafnia-Toughened Ceramics : Hafnium-based materials like hafnia and hafnia-toughened ceramics are important in the nuclear industry due to their high neutron absorption coefficient and potential in high-temperature structural applications (Wang, Li, & Stevens, 1992).

Safety And Hazards

Orientations Futures

Ferroelectric hafnium and zirconium oxides have undergone rapid scientific development over the last decade, pushing them to the forefront of ultralow-power electronic systems . Maximizing the potential application in memory devices or supercapacitors of these materials requires a combined effort by the scientific community to address technical limitations, which still hinder their application .

Propriétés

IUPAC Name |

hafnium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2H/q;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGFBBAXRCHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Hf-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Pfaltz and Bauer MSDS] | |

| Record name | Hafnium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium dihydride | |

CAS RN |

12770-26-2 | |

| Record name | Hafnium dihydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium hydride (HfH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HAFNIUM DIHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J86I9DW1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.